Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate is a chemical compound with a unique structure that combines an imidazole ring fused with a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the condensation of appropriate starting materials under controlled conditions. For instance, the Debus-Radziszewski synthesis and Wallach synthesis are notable methods for preparing imidazole derivatives . These methods typically involve the use of alpha halo-ketones and amino nitriles as starting materials, followed by cyclization and subsequent functionalization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in hydrochloric acid to achieve the desired carboxylate form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are involved in various biological pathways . This inhibition can lead to changes in gene expression and cellular function, making it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Uniqueness
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in different fields, making it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5/h4,6,9H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEAQJBHALKQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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